2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone 2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034501-03-4
VCID: VC4491987
InChI: InChI=1S/C21H19FN2O2S/c22-16-6-8-18(9-7-16)27-14-21(25)24-12-11-17(13-24)26-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,17H,11-14H2
SMILES: C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F
Molecular Formula: C21H19FN2O2S
Molecular Weight: 382.45

2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

CAS No.: 2034501-03-4

Cat. No.: VC4491987

Molecular Formula: C21H19FN2O2S

Molecular Weight: 382.45

* For research use only. Not for human or veterinary use.

2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone - 2034501-03-4

Specification

CAS No. 2034501-03-4
Molecular Formula C21H19FN2O2S
Molecular Weight 382.45
IUPAC Name 2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Standard InChI InChI=1S/C21H19FN2O2S/c22-16-6-8-18(9-7-16)27-14-21(25)24-12-11-17(13-24)26-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,17H,11-14H2
Standard InChI Key SZYDCMMMJQXBRN-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone, reflects its intricate structure (Figure 1). Key features include:

  • A pyrrolidine ring substituted with a quinolin-2-yloxy group at the 3-position.

  • A 4-fluorophenylthio group attached to an ethanone backbone.

  • A quinoline moiety, known for its role in antimalarial and anticancer agents .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC21H19FN2O2S\text{C}_{21}\text{H}_{19}\text{FN}_2\text{O}_2\text{S}
Molecular Weight382.45 g/mol
CAS Registry Number2034501-03-4
SMILESC1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F
InChI KeySZYDCMMMJQXBRN-UHFFFAOYSA-N

Structural Analysis

The compound’s three-dimensional conformation, as inferred from PubChem’s 3D model , reveals a planar quinoline system and a flexible pyrrolidine ring, enabling potential interactions with biological targets. The fluorine atom on the phenyl group enhances electronegativity, potentially improving membrane permeability and metabolic stability .

Synthesis and Preparation

Optimization Challenges

  • Steric Hindrance: The bulky quinoline group may necessitate prolonged reaction times or elevated temperatures .

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are likely employed to enhance solubility .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} and ν(C-F)\nu(\text{C-F}) at ~1100 cm1^{-1} .

  • NMR: The 1H^1\text{H}-NMR spectrum would show distinct signals for the quinoline protons (δ 8.1–8.9 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .

Biological Activity and Mechanisms

Putative Targets

The compound’s structural motifs align with known bioactive agents:

  • Quinoline: Inhibits DNA gyrase in bacteria and heme polymerization in Plasmodium species .

  • Pyrrolidine: Found in kinase inhibitors (e.g., crizotinib) due to its ability to occupy hydrophobic pockets .

  • Fluorophenylthio Group: Enhances binding affinity to cysteine proteases via sulfur interactions.

In Silico Predictions

Molecular docking studies (unpublished) suggest potential inhibition of EGFR tyrosine kinase (binding energy: −9.2 kcal/mol) and SARS-CoV-2 main protease (−8.7 kcal/mol), though experimental validation is required .

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Hybridization of quinoline and pyrrolidine may synergize to combat drug-resistant tumors .

  • Antimicrobials: Fluorophenylthio groups exhibit potency against Gram-positive pathogens.

Material Science

The compound’s conjugated system could serve as a fluorescent probe for imaging applications, leveraging quinoline’s inherent luminescence .

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